molecular formula C23H25N3O2S B10801971 2,7,7-Trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 362487-59-0

2,7,7-Trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B10801971
CAS No.: 362487-59-0
M. Wt: 407.5 g/mol
InChI Key: RODLVZKFHBMSEW-UHFFFAOYSA-N
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Description

The compound 2,7,7-Trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide belongs to the hexahydroquinoline carboxamide family, characterized by a bicyclic quinoline core fused with a partially saturated cyclohexene ring. Key structural features include:

  • A 6-methylpyridin-2-yl amide group at position 3, enabling hydrogen bonding and metal coordination.
  • 2,7,7-Trimethyl groups on the quinoline scaffold, influencing steric bulk and lipophilicity.
  • A 5-oxo moiety, which may participate in keto-enol tautomerism or hydrogen bonding.

Properties

CAS No.

362487-59-0

Molecular Formula

C23H25N3O2S

Molecular Weight

407.5 g/mol

IUPAC Name

2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C23H25N3O2S/c1-13-7-5-9-18(24-13)26-22(28)19-14(2)25-15-11-23(3,4)12-16(27)20(15)21(19)17-8-6-10-29-17/h5-10,21,25H,11-12H2,1-4H3,(H,24,26,28)

InChI Key

RODLVZKFHBMSEW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CS4)C(=O)CC(C3)(C)C)C

Origin of Product

United States

Biological Activity

2,7,7-Trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N3O2SC_{23}H_{25}N_{3}O_{2}S with a molecular weight of approximately 407.5 g/mol. The structure features a quinoline core with various functional groups that contribute to its biological activity. The compound's structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC23H25N3O2S
Molecular Weight407.5 g/mol
SMILESCC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CS4)C(=O)CC(C3)(C)C)C
InChIInChI=1S/C23H25N3O2S/c1-13...

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. Potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It could interact with various receptors, altering signaling pathways that lead to therapeutic effects.

Anticancer Potential

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. While specific data on this compound is limited, related compounds have shown promising results against various cancer cell lines:

  • Cytotoxicity: Compounds similar in structure have demonstrated cytotoxic effects against human leukemia and breast cancer cell lines.
    • Example: A related compound exhibited an IC50 value of 15.63 µM against MCF-7 breast cancer cells.
  • Mechanisms of Action: Flow cytometry assays have revealed that certain derivatives induce apoptosis in cancer cells by increasing caspase activity and altering cell cycle progression.

Comparative Activity

A comparative analysis of related compounds can provide insights into the potential efficacy of this compound:

Compound NameIC50 (µM)Cancer Cell Line
Doxorubicin10.38MCF-7
Compound A (related)15.63MCF-7
Compound B (related)0.48HCT116

Case Studies

While specific case studies on this compound are scarce, research on related quinoline derivatives has provided valuable insights:

  • Study on Quinoline Derivatives: A study highlighted that modifications on the quinoline core can significantly enhance anticancer activity through improved binding affinity to target proteins.
  • Molecular Docking Studies: Computational studies suggest that the presence of electron-withdrawing groups enhances the biological potency of similar compounds by improving their interaction with target enzymes.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound shares its hexahydroquinoline carboxamide core with several derivatives, differing in substituents at positions 4 and 5. Key analogs include:

Compound Name Position 4 Substituent Position 7 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Thiophen-2-yl 2,7,7-Trimethyl Not explicitly provided ~435 (estimated) Thiophene enhances π-π interactions; pyridinyl amide aids solubility.
4-(2-Methoxyphenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-... () 2-Methoxyphenyl 2,7,7-Trimethyl C₂₆H₂₉N₃O₃ 431.536 Methoxy group increases polarity; phenyl vs. thiophene alters electron density.
2-Methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-N-(pyridin-2-yl)-... () 5-Methyl-2-(methylthio)thiophen-3-yl 7-Phenyl C₂₈H₂₈N₄O₂S₂ 540.72 Methylthio group enhances lipophilicity; phenyl at position 7 adds steric bulk.
4-(3,4,5-Trimethoxyphenyl)-2-amino-7,7-dimethyl-5-oxo-... () 3,4,5-Trimethoxyphenyl 7,7-Dimethyl C₂₅H₂₉N₃O₅ 451.52 Trimethoxy groups improve water solubility; amino group enables protonation.
Key Observations:
  • Electron-Donating vs.
  • Steric Effects : The 7-phenyl substituent () introduces greater steric hindrance than the 2,7,7-trimethyl groups in the target compound.
  • Solubility : Trimethoxy substituents () enhance aqueous solubility, whereas methylthio groups () increase hydrophobicity.

Crystallographic and Conformational Analysis

While direct crystallographic data for the target compound are unavailable, analogs such as Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... () reveal:

  • Puckered Ring Systems: The hexahydroquinoline core adopts a flattened boat conformation, with deviations up to 0.224 Å from planarity. Similar puckering is expected in the target compound.
  • Intermolecular Interactions : C—H···O hydrogen bonds () and π-π stacking (inferred from thiophene/pyridine groups) likely stabilize the crystal lattice.

Preparation Methods

Ionic Liquid-Catalyzed One-Pot Synthesis

A green approach utilizes the ionic liquid [H₂-DABCO][HSO₄]₂ as a recyclable catalyst .

  • Reagents :

    • 1,3-Cyclohexanedione (1 mmol)

    • Thiophene-2-carbaldehyde (1 mmol)

    • 6-Methylpyridine-2-amine (1 mmol)

    • Ammonium acetate (1 mmol)

    • [H₂-DABCO][HSO₄]₂ (30 mg)

    • Ethanol (3–4 mL)

  • Conditions :

    • Stirring at room temperature for 5–15 minutes.

    • Catalyst recovery via filtration and water washing.

  • Yield : 92–98% with 5 recyclability cycles .

  • Advantages :

    • Short reaction time (5–15 minutes).

    • Eco-friendly (E-factor = 0.32, PMI = 1.32) .

Solvent-Free Synthesis Using Silica-Supported Iron Catalysts

A solvent-free method employs silica-supported iron trifluoroacetate as a Lewis acid catalyst .

  • Reagents :

    • 1,3-Cyclohexanedione (2 mmol)

    • Thiophene-2-carbaldehyde (2 mmol)

    • 6-Methylpyridine-2-amine (2 mmol)

    • Ammonium acetate (3 mmol)

    • Fe(CF₃COO)₃/SiO₂ (20 mg)

  • Conditions :

    • Heating at 70°C for 20–30 minutes.

    • Catalyst removed by filtration.

  • Yield : 85–92% after recrystallization .

  • Key Features :

    • No solvent reduces waste generation.

    • Broad functional group tolerance.

Grinding-Assisted Mechanochemical Synthesis

A solvent-free mechanochemical approach uses p-toluenesulfonic acid (p-TSA) as a catalyst .

  • Reagents :

    • 1,3-Cyclohexanedione (2 mmol)

    • Thiophene-2-carbaldehyde (2 mmol)

    • 6-Methylpyridine-2-amine (2 mmol)

    • Ammonium acetate (3 mmol)

    • p-TSA (10 mol%)

  • Conditions :

    • Grinding in a mortar for 15–20 minutes.

    • Product extracted with ethyl acetate.

  • Yield : 88–94% .

  • Advantages :

    • Energy-efficient and avoids column chromatography.

Comparative Analysis of Methods

Method Catalyst Solvent Time Yield E-Factor
Hantzsch RefluxNoneMethanol4–6 h76–89%3.1
Ionic Liquid[H₂-DABCO][HSO₄]₂Ethanol5–15 min92–98%0.32
Silica-Supported FeFe(CF₃COO)₃/SiO₂Solvent-free20–30 min85–92%1.8
Mechanochemicalp-TSASolvent-free15–20 min88–94%0.9

Critical Reaction Parameters

  • Catalyst Loading :

    • Ionic liquid: 30 mg optimal .

    • Fe(CF₃COO)₃/SiO₂: 20 mg .

  • Temperature :

    • Room temperature for ionic liquid .

    • 70°C for solvent-free Fe-catalyzed method .

  • Substrate Scope :

    • Electron-withdrawing groups on aldehydes reduce yields by 10–15% .

Scalability and Industrial Feasibility

  • Gram-Scale Synthesis :

    • Ionic liquid method produces 92% yield at 10 mmol scale .

    • Silica-supported Fe catalyst achieves 89% yield at 50 g scale .

  • Cost Analysis :

    • Ionic liquid synthesis: $0.12/g .

    • Mechanochemical method: $0.08/g .

Q & A

Q. Optimization Strategies :

  • Yield Improvement : Adjusting stoichiometry (e.g., 1.2 equivalents of thiophen-2-ylboronic acid) and temperature (80–90°C for coupling).
  • Purity Control : Recrystallization from ethanol/ethyl acetate (3:2 v/v) to remove Pd residues .

What analytical techniques are used to characterize this compound, and how are structural ambiguities resolved?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., thiophen-2-yl protons at δ 7.2–7.4 ppm; hexahydroquinoline methyl groups at δ 1.2–1.5 ppm) .
  • X-ray Diffraction (XRD) : Resolves stereochemistry and ring puckering (e.g., boat conformation in the hexahydroquinoline core with Cremer-Pople parameters: θ = 85°, φ = 30°) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₆H₂₉N₃O₃S, m/z 431.5) .

Q. Advanced Resolution :

  • DFT Calculations : Compare experimental XRD data with computed bond lengths/angles (e.g., C=O bond: 1.21 Å experimental vs. 1.22 Å DFT) to resolve conformational ambiguities .

What biological activities have been reported for this compound or its analogs?

Basic Research Question

  • Antimicrobial Activity : Analogs inhibit Proteus vulgaris (MIC = 8 µg/mL) and Pseudomonas aeruginosa (MIC = 16 µg/mL) via agar well diffusion assays .
  • Enzyme Inhibition : Thiophen-2-yl derivatives target bacterial dihydrofolate reductase (DHFR) with IC₅₀ = 2.3 µM .
  • Antioxidant Properties : Dihydropyridine analogs show radical scavenging activity (EC₅₀ = 12 µM in DPPH assays) .

How do computational methods aid in understanding the compound’s conformation and reactivity?

Advanced Research Question

  • Conformational Analysis : Molecular dynamics (MD) simulations reveal that the thiophen-2-yl group stabilizes the boat conformation of the hexahydroquinoline ring via van der Waals interactions .
  • Reactivity Prediction : Frontier molecular orbital (FMO) analysis identifies nucleophilic sites (e.g., carbonyl oxygen, HOMO energy = -6.2 eV) for electrophilic substitution .

Q. Software Tools :

  • SHELXL : Refines XRD data to determine torsional angles (e.g., thiophene ring dihedral angle = 15° relative to the quinoline plane) .
  • OLEX2 : Visualizes hydrogen-bonding networks (e.g., N–H···O=C interactions stabilizing crystal packing) .

How can researchers resolve contradictions in reported synthesis yields or biological activity data?

Advanced Research Question

  • Yield Discrepancies :
    • Cause : Varied solvent purity (e.g., anhydrous vs. 95% ethanol) in carboxamide coupling.
    • Solution : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .
  • Activity Variations :
    • Cause : Differences in microbial strains (e.g., ATCC vs. clinical isolates).
    • Solution : Standardize assays using CLSI (Clinical and Laboratory Standards Institute) guidelines .

How do hydrogen-bonding patterns and crystal packing influence the compound’s physicochemical properties?

Advanced Research Question

  • Hydrogen-Bonding Networks :
    • Example : N–H···O=C bonds (2.8 Å) form chains along the c-axis, increasing thermal stability (Tₘ = 215°C) .
    • Graph Set Analysis : R₂²(8) motifs dominate, correlating with low hygroscopicity (<1% weight gain at 75% RH) .
  • Impact on Solubility : π-π stacking between thiophene and pyridine rings reduces aqueous solubility (logP = 3.2) .

What structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

Advanced Research Question

Substituent Biological Activity Key Finding
Thiophen-2-yl↑ Antibacterial (MIC = 8 µg/mL)Enhanced membrane penetration
6-Methylpyridin-2-yl↑ DHFR inhibition (IC₅₀ = 2.3 µM)Optimal steric fit in enzyme active site
Trimethylhexahydroquinoline↑ Metabolic stability (t₁/₂ = 4.5 h in liver microsomes)Reduced CYP3A4 oxidation

Q. Methodology :

  • Analog Synthesis : Replace thiophen-2-yl with furan-2-yl to compare π-electron density effects .
  • 3D-QSAR : CoMFA (Comparative Molecular Field Analysis) models predict activity cliffs for methyl group substitutions .

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